molecular formula C7H15Cl2FN2 B12632170 (7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride

(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride

Cat. No.: B12632170
M. Wt: 217.11 g/mol
InChI Key: QEPKJBTUTOXIBN-VJBFUYBPSA-N
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Description

(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride is a nitrogen-containing heterocyclic compound. It features a pyrrole ring fused with a pyrazine ring, making it a part of the pyrrolopyrazine family.

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of (7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride typically involves multiple steps:

Industrial Production Methods

Industrial production methods for this compound are not extensively documented. the described synthetic routes can be scaled up with appropriate optimization of reaction conditions and purification techniques to meet industrial demands.

Chemical Reactions Analysis

Types of Reactions

(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride can undergo various chemical reactions, including:

    Oxidation: This reaction involves the addition of oxygen or the removal of hydrogen.

    Reduction: This reaction involves the addition of hydrogen or the removal of oxygen.

    Substitution: This reaction involves the replacement of one atom or group of atoms with another.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).

    Reduction: Common reducing agents include lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄).

    Substitution: Common reagents include halogens (e.g., chlorine, bromine) and nucleophiles (e.g., hydroxide ions, alkoxide ions).

Major Products

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield ketones or carboxylic acids, while reduction may produce alcohols or amines.

Scientific Research Applications

(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride has a wide range of scientific research applications:

Mechanism of Action

The mechanism of action of (7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride involves its interaction with specific molecular targets and pathways. It may inhibit certain enzymes or proteins, leading to the disruption of biological processes. The exact molecular targets and pathways can vary depending on the specific application and context .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

(7R,8AS)-7-fluorooctahydropyrrolo[1,2-a]pyrazine dihydrochloride is unique due to its specific fluorine substitution, which can enhance its biological activity and stability. This makes it a valuable compound for drug discovery and development .

Properties

Molecular Formula

C7H15Cl2FN2

Molecular Weight

217.11 g/mol

IUPAC Name

(7R,8aS)-7-fluoro-1,2,3,4,6,7,8,8a-octahydropyrrolo[1,2-a]pyrazine;dihydrochloride

InChI

InChI=1S/C7H13FN2.2ClH/c8-6-3-7-4-9-1-2-10(7)5-6;;/h6-7,9H,1-5H2;2*1H/t6-,7+;;/m1../s1

InChI Key

QEPKJBTUTOXIBN-VJBFUYBPSA-N

Isomeric SMILES

C1CN2C[C@@H](C[C@H]2CN1)F.Cl.Cl

Canonical SMILES

C1CN2CC(CC2CN1)F.Cl.Cl

Origin of Product

United States

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